molecular formula C4H7O7P B1204663 2-Hydroxy-3-phosphonooxybut-3-enoic acid

2-Hydroxy-3-phosphonooxybut-3-enoic acid

Cat. No. B1204663
M. Wt: 198.07 g/mol
InChI Key: FPQJGWWGSNGINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-phosphonooxybut-3-enoic acid is a carboxyalkyl phosphate.

Scientific Research Applications

1. Asymmetric Hydrogenation and Synthesis of ACE Inhibitors

A study by Zhu, Meng, Fan, Xie, and Zhang (2010) reported the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids. This process is significant for synthesizing a common intermediate for ACE inhibitors (Zhu et al., 2010).

2. Enantioselective Hydrophosphonylation of Aldehydes

Suyama, Sakai, Matsumoto, Saito, and Katsuki (2010) described the highly enantioselective hydrophosphonylation of aldehydes with phosphonates. This method is crucial for synthesizing enantioenriched α-hydroxy phosphonates, which have wide biological applications (Suyama et al., 2010).

3. Synthesis and Applications of Phosphonic Acids

A review by Sevrain, Berchel, Couthon, and Jaffrès (2017) highlighted the diverse applications of phosphonic acids in fields like chemistry, biology, and physics. They covered methods for synthesizing phosphonic acids, including those derived from dialkyl phosphonate (Sevrain et al., 2017).

4. Metal-ion Binding Properties of Nucleotide Analogues

Blindauer, Sigel, Operschall, Holý, and Sigel (2017) studied the metal-ion binding properties of the acyclic nucleoside phosphonate HPMPC, which is clinically used in antiviral therapy. Their research is significant for understanding the in vivo interactions of nucleotides and their analogues (Blindauer et al., 2017).

5. Geranylgeranyl Transferase Inhibition

McKenna, Kashemirov, Błażewska, Mallard-Favier, Stewart, Rojas, Lundy, Ebetino, Baron, Dunford, Kirsten, Seabra, Bala, Marma, Rogers, and Coxon (2010) explored the synthesis of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, a potent new geranylgeranyl transferase inhibitor. This research is relevant for developing drugs to treat conditions like osteoporosis (McKenna et al., 2010).

properties

Product Name

2-Hydroxy-3-phosphonooxybut-3-enoic acid

Molecular Formula

C4H7O7P

Molecular Weight

198.07 g/mol

IUPAC Name

2-hydroxy-3-phosphonooxybut-3-enoic acid

InChI

InChI=1S/C4H7O7P/c1-2(3(5)4(6)7)11-12(8,9)10/h3,5H,1H2,(H,6,7)(H2,8,9,10)

InChI Key

FPQJGWWGSNGINK-UHFFFAOYSA-N

Canonical SMILES

C=C(C(C(=O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-phosphonooxybut-3-enoic acid
Reactant of Route 2
2-Hydroxy-3-phosphonooxybut-3-enoic acid
Reactant of Route 3
2-Hydroxy-3-phosphonooxybut-3-enoic acid
Reactant of Route 4
2-Hydroxy-3-phosphonooxybut-3-enoic acid
Reactant of Route 5
2-Hydroxy-3-phosphonooxybut-3-enoic acid
Reactant of Route 6
2-Hydroxy-3-phosphonooxybut-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.